C9H14ClN5S2

Description

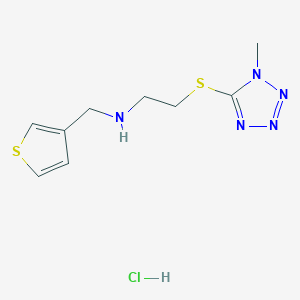

C₉H₁₄ClN₅S₂ is a chlorinated heterocyclic compound containing five nitrogen atoms and two sulfur atoms. Chlorinated heterocycles often exhibit enhanced metabolic stability and target binding, making them valuable in drug discovery.

Properties

CAS No. |

1049713-42-9 |

|---|---|

Molecular Formula |

C9H14ClN5S2 |

Molecular Weight |

291.8 |

IUPAC Name |

2-(1-methyltetrazol-5-yl)sulfanyl-N-(thiophen-3-ylmethyl)ethanamine;hydrochloride |

InChI |

InChI=1S/C9H13N5S2.ClH/c1-14-9(11-12-13-14)16-5-3-10-6-8-2-4-15-7-8;/h2,4,7,10H,3,5-6H2,1H3;1H |

InChI Key |

PXXYAYWCIPWZAU-UHFFFAOYSA-N |

SMILES |

CN1C(=NN=N1)SCCNCC2=CSC=C2.Cl |

Canonical SMILES |

CN1C(=NN=N1)SCC[NH2+]CC2=CSC=C2.[Cl-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence highlights two structurally related chlorinated nitrogen-containing compounds, which serve as analogs for comparative analysis:

Compound A (C₁₁H₁₄ClN; CAS 26905-02-2)

- Structure: Features a piperidine and pyrroloquinazolinone scaffold with a chlorophenyl group.

- Properties: Molecular weight: 195.69 g/mol. Solubility: 0.115 mg/ml (water), 0.226 mg/ml (ethanol). Pharmacological profile: High GI absorption, BBB permeability, and CYP2D6 inhibition .

- Synthesis : Microwave-assisted reaction of 4-(4-chlorophenyl)piperidine with 5-(3-chloropropyl)pyrrolo[1,2-a]quinazolin-4(5H)-one in acetonitrile at 140°C (70% yield) .

Compound B (C₇H₁₄ClN; CAS 6760-99-2)

- Structure : Contains an azabicyclo[3.2.1]octane core with a trifluoromethylphenyl group.

- Properties: Molecular weight: 147.65 g/mol. Solubility: 1.31–6.63 mg/ml (varies by solvent). Pharmacological profile: Non-P-gp substrate, non-CYP inhibitor, but retains BBB permeability .

- Synthesis : Reaction using N-ethyl-N,N-diisopropylamine and DMSO under heating, yielding 4-(8-azabicyclo[3.2.1]oct-8-yl)-3-(trifluoromethyl)benzonitrile without purification .

Key Structural and Functional Differences

| Parameter | C₉H₁₄ClN₅S₂ (Hypothetical) | Compound A | Compound B |

|---|---|---|---|

| Molecular Formula | C₉H₁₄ClN₅S₂ | C₁₁H₁₄ClN | C₇H₁₄ClN |

| Heteroatoms | 5N, 2S, 1Cl | 1N, 1Cl | 1N, 1Cl |

| Molecular Weight | ~312.8 g/mol (estimated) | 195.69 g/mol | 147.65 g/mol |

| Solubility (Water) | N/A | 0.115 mg/ml | 1.31–6.63 mg/ml |

| Bioactivity | Likely CYP modulation | CYP2D6 inhibition | Non-CYP inhibition |

Data Tables

Table 1: Physicochemical Properties

| Property | Compound A | Compound B |

|---|---|---|

| CAS Number | 26905-02-2 | 6760-99-2 |

| Molecular Formula | C₁₁H₁₄ClN | C₇H₁₄ClN |

| Molecular Weight | 195.69 | 147.65 |

| Water Solubility | 0.115 mg/ml | 1.31–6.63 mg/ml |

| GI Absorption | High | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.